molecular formula C21H19F2N3O B2645301 (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326930-06-6

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2645301
CAS No.: 1326930-06-6
M. Wt: 367.4
InChI Key: WBXFMSSBWJQLJO-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the 4-fluorobenzyl group: This step involves a nucleophilic substitution reaction where the quinoline derivative reacts with 4-fluorobenzyl chloride in the presence of a base.

    Formation of the pyrrolidin-1-yl group: This can be achieved through a reductive amination reaction, where the intermediate quinoline derivative reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer application, the compound may inhibit enzymes such as topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The fluorine atoms in the compound enhance its binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

    Fluorinated benzylamines: Compounds with similar structures but different substituents on the benzylamine group.

Uniqueness

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both fluorine atoms and the pyrrolidin-1-yl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the pyrrolidin-1-yl group increases its solubility and bioavailability.

Properties

IUPAC Name

[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFMSSBWJQLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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